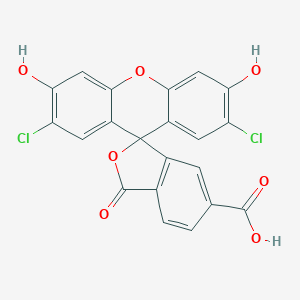

6-Carboxy-2',7'-dichlorofluorescein

描述

6-Carboxy-2’,7’-dichlorofluorescein is a fluorescent dye commonly used in various scientific research applications. It is known for its ability to detect reactive oxygen species (ROS) within cells, making it a valuable tool in biological and medical research. The compound is a derivative of fluorescein, modified to include carboxyl and dichloro groups, which enhance its fluorescence properties and cellular permeability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-2’,7’-dichlorofluorescein typically involves the reaction of fluorescein with chlorinating agents to introduce chlorine atoms at the 2’ and 7’ positions. The carboxyl group is introduced through carboxylation reactions. One common method involves the use of acetic anhydride and chlorosulfonic acid as reagents, followed by hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of 6-Carboxy-2’,7’-dichlorofluorescein follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

6-Carboxy-2’,7’-dichlorofluorescein undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form dichlorofluorescein, which is highly fluorescent.

Reduction: Reduction reactions can convert it back to its non-fluorescent form.

Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.

Reduction: Sodium borohydride (NaBH₄) is a typical reducing agent.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Dichlorofluorescein

Reduction: Non-fluorescent reduced form

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry

CDF is used as a pH indicator and in fluorescence spectroscopy to study various chemical reactions. Its fluorescence properties allow researchers to monitor changes in pH and other environmental conditions in real-time.

Biology

In biological research, CDF is employed to detect ROS within cells, aiding in studies related to oxidative stress and cell signaling pathways. It has been instrumental in understanding cellular responses to oxidative damage.

Medicine

CDF is utilized in diagnostic assays to monitor cellular health and disease states. Its ability to quantify ROS levels provides insights into various pathologies, including cancer and neurodegenerative diseases.

Industry

The compound finds applications in the development of biosensors and environmental monitoring tools, allowing for the detection of pollutants and other hazardous substances based on their oxidative stress profiles.

Hepatic Studies

A study involving isolated perfused rat livers demonstrated that CDF serves as a substrate for multidrug resistance-associated proteins (Mrp2 and Mrp3). The uptake mechanism was found to be temperature-dependent and saturable:

- Uptake Mechanism : The uptake value was determined at 22 µM with a recovery rate of 97 pmol/min/mg protein.

- Inhibition Studies : Probenecid significantly reduced CDF recovery in bile, indicating competitive inhibition at Mrp transporters .

Oxidative Stress Assessment

CDF has been effectively used to measure oxidative stress across various cell types:

作用机制

The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein involves its conversion to a fluorescent form upon interaction with ROS. The compound is cell-permeant and, once inside the cell, esterases cleave the acetate groups, converting it to the fluorescent form. This fluorescence can be measured to quantify ROS levels, providing insights into cellular oxidative stress .

相似化合物的比较

Similar Compounds

2’,7’-Dichlorofluorescein: Lacks the carboxyl group, making it less cell-permeant.

Carboxyfluorescein: Similar structure but without chlorine atoms, resulting in different fluorescence properties.

Dichlorodihydrofluorescein: A reduced form used for detecting ROS but with different sensitivity and specificity.

Uniqueness

6-Carboxy-2’,7’-dichlorofluorescein is unique due to its combination of carboxyl and dichloro groups, which enhance its fluorescence and cellular permeability. This makes it particularly effective for intracellular ROS detection compared to its analogs .

生物活性

6-Carboxy-2',7'-dichlorofluorescein (CDF) is a fluorescent compound widely used as a probe for detecting reactive oxygen species (ROS) and assessing cellular oxidative stress. This article explores its biological activity, mechanisms of action, and applications in various research contexts, supported by relevant data tables and case studies.

CDF is a derivative of fluorescein, characterized by its carboxyl groups that enhance its solubility and cell permeability. The molecular formula is , with a molecular weight of approximately 531.30 g/mol. Its excitation and emission wavelengths are 495 nm and 529 nm, respectively, making it suitable for fluorescence microscopy and flow cytometry applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 531.30 g/mol |

| Excitation Wavelength | 495 nm |

| Emission Wavelength | 529 nm |

| Solubility | DMSO, DMF |

CDF functions primarily as a fluorogenic probe for ROS detection. Upon entering cells, CDF is hydrolyzed to its more hydrophilic form, dichlorofluorescein (DCF), by intracellular esterases. This conversion allows DCF to accumulate within the cytosol, where it can react with various oxidants to produce a highly fluorescent signal:

- Cellular Uptake : CDF crosses the plasma membrane via passive diffusion.

- Hydrolysis : Esterases cleave the acetate groups, converting CDF to DCF.

- Oxidation : DCF reacts with ROS, yielding fluorescence proportional to the oxidative stress level.

Hepatic Studies

Research has demonstrated CDF's utility in studying hepatic function and drug transport mechanisms. A study involving isolated perfused rat livers revealed that CDF is a substrate for multidrug resistance-associated proteins (Mrp2 and Mrp3), highlighting its role in hepatic drug metabolism:

- Uptake Mechanism : CDF uptake in hepatocytes was found to be temperature-dependent and saturable, with a value of 22 µM and a of 97 pmol/min/mg protein .

- Inhibition Studies : Probenecid significantly reduced CDF recovery in bile, indicating competitive inhibition at the Mrp transporters .

Oxidative Stress Assessment

CDF has been effectively used to measure oxidative stress in various cell types:

- Neuronal Cells : A study assessed ROS generation in human neuronal-glial cells exposed to metal sulfates. The results indicated that aluminum sulfate induced significant ROS production, detectable using CDF as a probe .

- Hepatocyte Models : In hepatocyte-targeted assays, CDF allowed real-time visualization of oxidant production during ischemia-reperfusion injury, underscoring its relevance in liver pathology research .

Case Studies

- Ischemia-Reperfusion Injury :

- Metal-Induced ROS Generation :

属性

IUPAC Name |

2',7'-dichloro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-3-8(19(26)27)1-2-9(10)20(28)30-21/h1-7,24-25H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRKQIBTEHWNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C3(C4=CC(=C(C=C4OC5=CC(=C(C=C53)Cl)O)O)Cl)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H10Cl2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70932288 | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144316-86-9 | |

| Record name | 6'-Carboxyl-2',7'-dichlorodihydrofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144316869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',7'-Dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70932288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of carboxy-DCF?

A1: The molecular formula of carboxy-DCF is C21H12Cl2O7, and its molecular weight is 467.2 g/mol.

Q2: Is carboxy-DCF compatible with live cell imaging?

A2: Yes, carboxy-DCF is frequently used in live cell imaging applications. It can readily cross cell membranes and become trapped inside cells after being hydrolyzed by intracellular esterases. [, ]

Q3: What color is carboxy-DCF fluorescence, and how is it detected?

A3: Carboxy-DCF exhibits green fluorescence, typically with excitation and emission wavelengths around 490 nm and 520 nm, respectively. Fluorescence microscopy and flow cytometry are common methods for detecting carboxy-DCF. [, ]

Q4: How does carboxy-DCF interact with its target?

A4: Carboxy-DCF itself does not typically have specific binding targets within cells. Instead, its utility comes from its ability to be actively transported by specific membrane transporters, primarily those belonging to the multidrug resistance-associated protein (MRP/ABCC) family. [, , ]

Q5: Which transporters are known to interact with carboxy-DCF?

A5: Carboxy-DCF is well-documented as a substrate for MRP2 (ABCC2) and MRP3 (ABCC3). It has also shown interaction with MRP4 (ABCC4) and MRP5 (ABCC5). [, , ]

Q6: What are the downstream effects of carboxy-DCF accumulation in cells?

A6: Carboxy-DCF is generally considered non-toxic at concentrations used for cellular imaging. Its accumulation within cells, driven by transporter activity, provides a visual readout of transporter function and localization. [, , ]

Q7: How is carboxy-DCF used to study drug resistance?

A7: Increased efflux of carboxy-DCF from cells can indicate the overexpression or increased activity of MRP transporters, which are often associated with multidrug resistance in cancer cells. This property makes carboxy-DCF a valuable tool for studying drug resistance mechanisms. [, , ]

Q8: Can carboxy-DCF be used to assess liver function?

A8: Yes, carboxy-DCF is actively transported into bile by MRP2, which is primarily expressed in the liver. Altered biliary excretion of carboxy-DCF in in vitro or in vivo models can indicate changes in MRP2 activity, potentially reflecting altered liver function. [, , ]

Q9: How does phenobarbital interact with carboxy-DCF in the context of liver function?

A9: Studies have shown that phenobarbital treatment can impair the biliary excretion of carboxy-DCF, likely due to both direct competition for transport by phenobarbital metabolites and changes in MRP2 expression and function. [, ]

Q10: Has carboxy-DCF been used to study the blood-brain barrier?

A10: While not explicitly mentioned in the provided research, MRP transporters, particularly MRP4, are expressed at the blood-brain barrier. Carboxy-DCF could potentially be used as a tool to investigate MRP-mediated transport at this crucial barrier. []

Q11: Can carboxy-DCF be used to study specific cell types within tissues?

A11: Yes, carboxy-DCF can be used to study specific cell types by combining it with other techniques, such as immunofluorescence staining or cell sorting. For instance, its accumulation pattern in different regions of the intestine could provide insights into the distribution and function of specific transporters in various intestinal cell types. [, ]

Q12: What are the common methods for quantifying carboxy-DCF in biological samples?

A12: Fluorescence spectroscopy, flow cytometry, and quantitative fluorescence microscopy are frequently employed to quantify carboxy-DCF in cells, tissues, and other biological samples. [, , ]

Q13: Are there specific considerations for using carboxy-DCF in transport assays?

A13: Yes, factors such as incubation time, substrate concentration, and the presence of ATP or inhibitors need to be carefully controlled when using carboxy-DCF in transport assays to ensure accurate and reliable results. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。